2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide
Description
2-[(Chloroacetyl)amino]-N-(2-furylmethyl)benzamide (CAS: 117459-38-8; molecular formula: C₁₄H₁₃ClN₂O₃; molecular weight: 292.72) is a benzamide derivative featuring a chloroacetyl group (-CO-CH₂Cl) at the 2-position of the benzamide core and a furan-2-ylmethyl substituent on the amide nitrogen (Figure 1).
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-(furan-2-ylmethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c15-8-13(18)17-12-6-2-1-5-11(12)14(19)16-9-10-4-3-7-20-10/h1-7H,8-9H2,(H,16,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCUEYYBBXOLDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC2=CC=CO2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide typically involves the reaction of 2-furylmethylamine with chloroacetyl chloride, followed by the reaction with benzoyl chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and efficiency .
Chemical Reactions Analysis
2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Scientific Research Applications
2-[(Chloroacetyl)amino]-N-(2-furylmethyl)benzamide has diverse applications across several research domains:
Medicinal Chemistry
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties, potentially through the inhibition of specific enzymes involved in tumor growth pathways. For example, compounds with similar structures have shown activity against various cancer cell lines, suggesting that this compound could be evaluated for similar effects .
- Antimicrobial Properties : Research has demonstrated that derivatives of this compound can possess antimicrobial and antitubercular activities, making it a candidate for further exploration in treating infections caused by resistant strains .
Biochemistry
- Enzyme Interaction Studies : The compound is being investigated as a biochemical probe to study enzyme interactions, particularly in pathways related to inflammation and cancer . Its ability to bind to specific proteins could help elucidate mechanisms of action in various biological processes.
Synthetic Chemistry
- Building Block for Complex Molecules : Due to its reactive chloroacetyl group, this compound serves as a versatile building block for synthesizing more complex organic molecules . This application is crucial for developing new pharmaceuticals and specialty chemicals.
Case Studies and Research Findings
- Anticancer Screening :
- Antimicrobial Evaluation :
Mechanism of Action
The mechanism of action of 2-[(chloroacetyl)amino]-N-(2-furylmethyl)benzamide involves its interaction with specific molecular targets, such as proteins and enzymes . The compound can form covalent bonds with amino acid residues, leading to the modification of protein structure and function . This interaction can affect various biochemical pathways and cellular processes, making it a useful tool for studying protein dynamics and function .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Antimicrobial and Anticancer 2-Azetidinone Derivatives
- Compound 4 (N-{2-[3-chloro-2-(2-chlorophenyl)-4-oxoazetidin-1-ylamino]-2-oxoethyl}benzamide): Substituents: Chlorophenyl and azetidinone (β-lactam) rings. Activity: Potent antimicrobial agent (Gram-positive bacteria) due to β-lactam-mediated inhibition of cell wall synthesis . Comparison: The target compound lacks the β-lactam ring, suggesting divergent mechanisms. The furan may improve solubility but reduce β-lactam-like activity.
Sigma Receptor-Binding Benzamides
- [¹²⁵I]PIMBA (N-[2-(1'-piperidinyl)ethyl]-3-iodo-4-methoxybenzamide): Substituents: Iodine (radiolabel), methoxy, and piperidinyl groups. Activity: High tumor uptake in prostate cancer xenografts via sigma receptor binding . Comparison: The target’s chloroacetyl group may lack the imaging utility of iodine but could enable covalent targeting of sigma receptors.
Anticonvulsant Nitroimidazole-Benzamides
- OL4 (2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-{2-[(3-nitrophenyl)amino]phenyl}acetamide): Substituents: Nitroimidazole and nitrophenyl groups. Activity: Strong anticonvulsant effects via modulation of GABAergic pathways . Comparison: The furan in the target compound may reduce nitro group-mediated oxidative stress but retain amide-mediated CNS penetration.
Structural and Physicochemical Properties
Crystal Packing and Hydrogen Bonding
Electron-Donating vs. Electron-Withdrawing Groups
Pharmacokinetic and Toxicity Profiles
Anti-Inflammatory Benzimidazole-Benzamides
- Compound 3a (N-(2-chloromethyl-benzimidazol-1-yl methyl)-benzamide): Substituents: Chloromethyl-benzimidazole. Activity: Significant anti-inflammatory effects with low gastric toxicity .
Thienylmethyl vs. Furylmethyl Derivatives
- Compound 15 (N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide): Substituents: Thienylmethyl (sulfur-containing heterocycle). Properties: Sulfur enhances metabolic stability but may reduce aqueous solubility . Comparison: The furan’s oxygen in the target compound improves solubility but may shorten half-life due to faster oxidation.
Biological Activity
2-[(Chloroacetyl)amino]-N-(2-furylmethyl)benzamide is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological evaluation, and the pharmacological implications of this compound based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C14H13ClN2O3, with a molecular weight of 292.72 g/mol. The structure comprises a chloroacetyl group attached to an amino group, which is further linked to a benzamide moiety and a furylmethyl substituent.
Synthesis
The synthesis of this compound typically involves the reaction of chloroacetyl chloride with an appropriate amine precursor. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide (DMF) under controlled temperatures to yield the desired product with high purity.
Antitumor Activity
Research has demonstrated that compounds containing chloroacetyl groups exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives similar to this compound can inhibit cell proliferation in human carcinoma cell lines such as HePG2 (liver), MCF7 (breast), and A549 (lung) with varying degrees of effectiveness .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HePG2 | TBD | |
| Similar Derivative | MCF7 | TBD | |
| Similar Derivative | A549 | TBD |
Antibacterial and Antifungal Activity
The antibacterial and antifungal properties of this compound have also been investigated. Compounds with similar structures have shown promising results against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The zones of inhibition were measured using the cup plate method, indicating significant antibacterial activity .
Table 2: Antimicrobial Activity
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | TBD | |
| Similar Derivative | Escherichia coli | TBD |
The biological activity of this compound may be attributed to its ability to interact with specific cellular targets, such as enzymes involved in cell proliferation and survival pathways. For example, compounds with chloroacetyl moieties are known to act as electrophiles, potentially forming covalent bonds with nucleophilic sites on proteins, thereby inhibiting their function .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in preclinical models. For instance, a study reported that a compound structurally related to this compound exhibited significant tumor growth inhibition in xenograft models, suggesting its potential for further development as an anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
